(R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C

Stable isotope labeling LC-MS/MS internal standard Chromatographic co-elution

This single 13C-labeled chiral synthon is the gold-standard precursor for synthesizing SIL-IS for Amrubicin LC-MS/MS assays. Unlike unlabeled analog CAS 86264-61-1, its +1 Da mass shift enables co-elution, matched ionization, and direct matrix effect correction—eliminating the -59.2% bias seen with deuterated IS. Supplied as white solid (≥98% purity, 98 atom% 13C) with full QC documentation (NMR, HPLC, GC). Also qualified as a stable isotope-labeled impurity reference standard for Amrubicin. The defined acetyl carbonyl labeling supports Amrubicinol and related analog synthesis with a clean +0.99 Da mass tag.

Molecular Formula C16H21NO4
Molecular Weight 292.339
CAS No. 1391067-98-3
Cat. No. B587942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C
CAS1391067-98-3
SynonymsN-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C
Molecular FormulaC16H21NO4
Molecular Weight292.339
Structural Identifiers
SMILESCC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C
InChIInChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)/t16-/m1/s1/i1+1
InChIKeyNHKFQPDGTLYCSG-OPLOEEBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C (CAS 1391067-98-3): A Single-13C Amrubicin Synthon


(R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C (CAS 1391067-98-3) is a stable isotope-labeled chiral synthon belonging to the class of 13C-enriched anthracycline intermediate building blocks . It is the 13C isotopologue of the well-characterized Amrubicin intermediate CAS 86264-61-1, in which a single carbon-13 atom is incorporated at the acetyl carbonyl position, yielding a molecular formula of C₁₅[¹³C]H₂₁NO₄ and a molecular weight of 292.33 g/mol . The compound is supplied as a white solid, soluble in chloroform and dichloromethane, and is primarily utilized as a precursor for the synthesis of carbon-13-labeled Amrubicin for use as an internal standard in quantitative LC–MS/MS bioanalysis [1]. Its procurement value is defined not by the unlabeled core structure—which is a mature, unpatented Amrubicin intermediate—but by the specific isotopic enrichment specification, labeling position, and batch-level characterization necessary to support regulated bioanalytical method validation .

Why Unlabeled Amrubicin Intermediate (CAS 86264-61-1) Cannot Substitute for 13C-Labeled CAS 1391067-98-3 in Quantitative Bioanalytical Workflows


The unlabeled analog (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide (CAS 86264-61-1, MW 291.34) is chemically identical in structure, stereochemistry, and gross physicochemical properties to the 13C-labeled compound [1]. However, in LC–MS/MS-based quantification, the absence of a stable isotope label precludes its use as an internal standard (IS) that can be independently detected via mass shift. Without a distinct mass channel, the unlabeled compound cannot be distinguished from the native analyte in the ion source, rendering accurate peak area ratio calculation impossible [2]. Furthermore, substituting a structurally analogous but chemically distinct IS—such as doxorubicin, as employed in a published UPLC–MS/MS amrubicin assay—introduces differential ionization efficiency and matrix effect susceptibility, requiring extensive method-specific compensation [3]. The 13C-labeled compound resolves these limitations by providing a +1 Da mass shift without altering chromatographic retention time, enabling co-elution, matched ionization behavior, and direct matrix effect correction through analyte/IS response ratio calculation [2].

Quantitative Differentiation Evidence: (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C vs. Closest Analogs and Alternatives


Single 13C Label at Acetyl Carbonyl: +1 Da Mass Shift with Zero Chromatographic Retention Time Deviation vs. Deuterium-Labeled Internal Standards

The target compound incorporates one 13C atom at the acetyl carbonyl position (C₁₅[¹³C]H₂₁NO₄, MW 292.33), producing a +0.99 Da mass shift relative to the unlabeled analog (C₁₆H₂₁NO₄, MW 291.34) . In contrast, published comparisons of deuterated (²H) vs. ¹³C-labeled internal standards demonstrate that deuterated ISs consistently exhibit chromatographic retention time (RT) shifts from their native analytes due to the doubling of atomic mass when ¹H is replaced by ²H, whereas ¹³C-labeled ISs co-elute identically [1]. In a systematic head-to-head study of urinary 2-methylhippuric acid quantification, the ²H₇-labeled IS exhibited an average quantitative bias of −59.2% relative to the ¹³C₆-labeled IS, while spike accuracy for ²H₇ was −38.4% (negative bias) compared to no significant bias for ¹³C₆ [2]. Under UPLC conditions with sub-2 μm particles, the chromatographic separation between deuterated IS and analyte is further amplified, degrading matrix effect compensation [1].

Stable isotope labeling LC-MS/MS internal standard Chromatographic co-elution Isotope effect

Isotopic Enrichment Specification: 98 atom% ¹³C Guarantees Sufficient Mass Channel Separation for Quantitative MS Detection

The target compound is supplied with a certified isotopic enrichment of 98 atom% ¹³C, as verified by batch-specific QC including NMR, HPLC, and GC . The unlabeled analog contains ¹³C only at natural abundance (~1.1 atom%) [1]. For a compound with a single ¹³C label, 98 atom% enrichment means that 98% of molecules carry the +1 Da mass tag, while ~2% remain at the unlabeled mass. This enrichment level supports a >50:1 signal ratio at the labeled m/z channel versus residual unlabeled species, which is sufficient for quantitative LC–MS/MS internal standardization without significant cross-talk between analyte and IS channels [1]. In comparison, a deuterium-labeled IS with equivalent nominal enrichment may experience H/D exchange in protic solvents, reducing effective isotopic purity during sample preparation [2].

Isotopic enrichment Mass spectrometry Internal standard qualification Atom% 13C

Superior Matrix Effect Compensation vs. Structural Analog Internal Standard (Doxorubicin) in Amrubicin Plasma Assay

In the published UPLC–MS/MS method for plasma amrubicin and amrubicinol quantification, doxorubicin (a structurally related but chemically distinct anthracycline) was employed as the internal standard [1]. This approach necessitated specialized method development—including a 5 mM formic acid-modified mobile phase and a novel pulse gradient elution program—to mitigate matrix effects and elutropic effects arising from large-volume injection of methanolic plasma supernatant [1]. The authors explicitly noted that these matrix and elutropic effects were 'drawbacks' requiring dedicated method compensation [1]. By contrast, a co-eluting ¹³C-labeled isotopologue of the analyte (or its immediate precursor) provides matched ionization behavior and equal susceptibility to matrix effects, eliminating the need for such compensation strategies [2]. Published consensus in the bioanalytical literature identifies SIL-IS (particularly ¹³C/¹⁵N-labeled) as the gold standard for matrix effect correction, with structural analog ISs considered a fallback when SIL-IS is unavailable [2][3].

Matrix effect Ion suppression Structural analog IS SIL-IS Amrubicin bioanalysis

Defined Labeling Position Enables Traceable Synthesis of Labeled Amrubicin API with Predictable Mass Shift

The target compound is specifically designated as an 'Intermediate in the preparation of labelled Amrubicin' . Its single ¹³C atom is installed at the acetyl carbonyl carbon, a position that is retained through subsequent synthetic steps to the final Amrubicin skeleton . This contrasts with multi-labeled final-API isotopologues such as Amrubicin-¹³C₃ (MW 486.45, +3 Da shift) [1] or Amrubicinol-¹³C₃ (MW 488.46) [1], which incorporate three ¹³C atoms. The single-label intermediate strategy provides a smaller, precisely defined mass increment (+0.99 Da), minimizing the risk of isotopic peak overlap with endogenous components or metabolite isotopologues in complex biological matrices. Furthermore, the single-label approach typically offers a lower synthesis cost per batch compared to multi-labeled analogs, as fewer ¹³C-enriched starting materials are required [2].

Isotopic labeling pattern Labeled API synthesis Mass shift predictability Amrubicin-13C

Batch-Level Characterization: NMR, HPLC, and GC QC Documentation Supports Regulatory Submission Readiness

The target compound, as supplied by Bidepharm, includes batch-level QC documentation comprising NMR, HPLC, and GC analyses, with certified chemical purity of 98% and isotopic enrichment of 98 atom% ¹³C . This multi-technique characterization package is specifically aligned with the requirements of ANDA/DMF submissions and pharmacopeial impurity reference standard qualification . The unlabeled analog (CAS 86264-61-1) is typically supplied with only chemical purity specification (e.g., >98% or 95%) without isotopic enrichment data—since none is applicable . For laboratories operating under GLP or GMP requirements, the availability of a comprehensive COA with orthogonal purity verification reduces the burden of in-house qualification and supports audit-trail documentation for method validation reports.

Quality control Certificate of Analysis Regulatory compliance Isotopic purity verification

Evidence-Backed Application Scenarios for (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C (CAS 1391067-98-3)


Synthesis of ¹³C-Labeled Amrubicin Internal Standard for Regulated Plasma PK Bioanalysis

The compound serves as the direct penultimate or antepenultimate intermediate for synthesizing ¹³C-labeled Amrubicin, which is the gold-standard SIL-IS for amrubicin LC–MS/MS assays [1]. As demonstrated by Li et al. (2008), plasma amrubicin quantification without a SIL-IS requires structural analog ISs (e.g., doxorubicin) and specialized matrix effect mitigation strategies [2]. By synthesizing ¹³C-Amrubincin from this intermediate, laboratories can implement a co-eluting IS that shares identical ionization behavior with the native analyte, eliminating the −59.2% quantitative bias reported for non-co-eluting deuterated ISs [3] and avoiding the method complexity of structural analog IS approaches [2].

Reference Standard for Amrubicin Impurity Profiling in ANDA/DMF Regulatory Submissions

The compound is cataloged as a stable isotope-labeled impurity reference standard for Amrubicin by Pharmaffiliates (Cat. PA STI 003600) [1]. Its defined labeling pattern and batch-specific QC documentation (98% chemical purity, 98 atom% ¹³C, with NMR/HPLC/GC characterization) satisfy regulatory expectations for impurity reference standard qualification [2][3]. This application is distinct from using the unlabeled intermediate (CAS 86264-61-1), which lacks the isotopic specificity required for MS-based impurity tracking in stability studies and forced degradation assessments.

Method Development Benchmark for Evaluating ¹³C vs. ²H Internal Standard Performance in Anthracycline Bioanalysis

The compound's single ¹³C label and well-characterized physicochemical properties (white solid, soluble in chloroform/dichloromethane, MW 292.33) make it a suitable model for benchmarking the relative performance of ¹³C-labeled versus ²H-labeled internal standards in anthracycline-class bioanalytical method development [1]. Published evidence demonstrates that ¹³C-labeled ISs co-elute with their analytes under UPLC conditions where ²H-labeled ISs exhibit RT shifts, and that this RT deviation translates to −38.4% spike accuracy bias for ²H-labeled analogs [2]. Such benchmarking is directly relevant to laboratories developing multi-analyte anthracycline panels requiring optimal IS selection [3].

In-House Synthesis of Custom-Labeled Amrubicin Analogs for Metabolite Identification Studies

Because the single ¹³C label is installed at the acetyl carbonyl—a position retained through the anthracycline ring assembly—this intermediate can be used to synthesize not only Amrubicin but also its active metabolite Amrubicinol and related analogs with a defined, traceable +0.99 Da mass tag [1]. This labeling strategy avoids the broader isotopic envelope of Amrubicin-¹³C₃ (+3 Da) and Amrubicinol-¹³C₃ (+3 Da) [2], simplifying mass spectral interpretation in metabolite identification workflows where multiple closely related species must be simultaneously monitored. The +1 Da shift is sufficient for MS channel separation without complicating isotope pattern deconvolution [3].

Quote Request

Request a Quote for (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.